molecular formula C13H19NO B3197515 4-(2-Ethoxyphenyl)piperidine CAS No. 100617-80-9

4-(2-Ethoxyphenyl)piperidine

Cat. No. B3197515
CAS RN: 100617-80-9
M. Wt: 205.3 g/mol
InChI Key: AKFKGPKEVRALPL-UHFFFAOYSA-N
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Description

“4-(2-Ethoxyphenyl)piperidine” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers for their studies . The compound is also known as “4-(2-ethoxyphenyl)piperidine hydrochloride” with a CAS Number of 198334-35-9 .


Molecular Structure Analysis

The molecular structure of “4-(2-Ethoxyphenyl)piperidine” is represented by the linear formula C13H20BrNO . The compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .


Physical And Chemical Properties Analysis

“4-(2-Ethoxyphenyl)piperidine” is a powder with a molecular weight of 241.76 .

Scientific Research Applications

Dopamine Transporter Affinity and Selectivity

Research has explored the affinity and selectivity of piperidine analogues for the dopamine transporter (DAT), which is critical in understanding their potential therapeutic applications for disorders related to dopamine dysregulation. For instance, a study found that certain piperidine analogues, specifically designed to probe the role of the N-substituent, demonstrated subnanomolar affinity for the DAT, indicating their potential use in designing compounds targeting dopamine-related disorders (Prisinzano et al., 2002).

Serotonin Receptor Imaging with PET

Another significant application of structurally similar compounds is in the development of radioligands for positron emission tomography (PET) imaging. Compounds such as [18F]p-MPPF have been utilized to study the serotonergic neurotransmission by targeting the 5-HT1A receptors. This research is pivotal in advancing our understanding of the serotonergic system in the human brain, contributing to the development of treatments for psychiatric disorders (Plenevaux et al., 2000).

Antibacterial and Antioxidant Properties

The antibacterial and antioxidant properties of new compounds synthesized from piperidine derivatives have also been a subject of study. These compounds show moderate antibacterial activity against certain strains, and some exhibit significant antioxidant properties. Such research underscores the potential of piperidine derivatives in developing new antibacterial and antioxidant agents, contributing to the pharmaceutical and biomedical fields (Гаспарян et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

The design and synthesis of novel Selective Estrogen Receptor Modulators (SERMs) based on piperidine derivatives have been explored, aiming at developing therapeutic agents for conditions related to estrogen receptor activity. This research not only contributes to our understanding of the structural requirements for SERM activity but also opens up avenues for the development of new drugs in the treatment of estrogen-related disorders (Yadav et al., 2011).

Future Directions

Piperidines play a significant role in the pharmaceutical industry, and more than 7000 piperidine-related papers were published during the last five years . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines, including “4-(2-Ethoxyphenyl)piperidine”, is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

4-(2-Ethoxyphenyl)piperidine is a derivative of piperidine, a heterocyclic moiety that has been observed to have therapeutic properties, including anticancer potential . Piperidine acts as a potential clinical agent against cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .

Mode of Action

It is known that piperidine derivatives can regulate several crucial signaling pathways essential for the establishment of cancers such as stat-3, nf-κb, pi3k/aκt, jnk/p38-mapk, tgf-ß/smad, smac/diablo, p-iκb, etc . These compounds lead to inhibition of cell migration and help in cell cycle arrest to inhibit the survivability of cancer cells .

Biochemical Pathways

Piperidine derivatives, including 4-(2-Ethoxyphenyl)piperidine, can affect multiple signaling pathways. These include Akt/mTOR/MMP-9, 5′-AMP-activated protein kinase-activated NLR family pyrin domain containing-3 inflammasome, voltage-gated K+ current, PKCα/ERK1/2, NF-κB/AP-1/MMP-9, Wnt/β-catenin, JNK/P38 MAPK, and gut microbiota . These pathways play crucial roles in various physiological processes, including cell proliferation, apoptosis, inflammation, and immune response .

Pharmacokinetics

Piperidine derivatives are known to have bioavailability-enhancing abilities . They can alter gastrointestinal disorders and the bioavailability of several drugs . More research is needed to understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 4-(2-Ethoxyphenyl)piperidine.

Result of Action

The result of the action of 4-(2-Ethoxyphenyl)piperidine is likely to be similar to other piperidine derivatives. These compounds have been observed to have antioxidant, anti-apoptotic, anti-inflammatory, and anticancer properties . They can inhibit cell migration and induce cell cycle arrest, thereby inhibiting the survivability of cancer cells .

properties

IUPAC Name

4-(2-ethoxyphenyl)piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-2-15-13-6-4-3-5-12(13)11-7-9-14-10-8-11/h3-6,11,14H,2,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKFKGPKEVRALPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2CCNCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Ethoxyphenyl)piperidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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